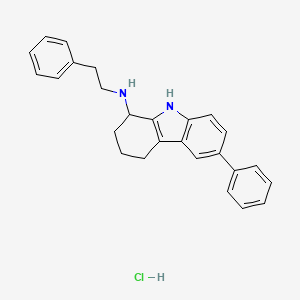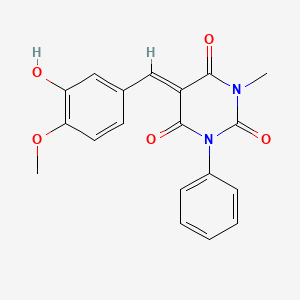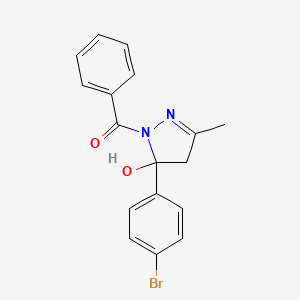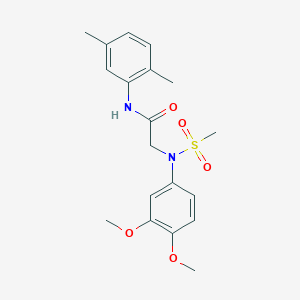![molecular formula C12H14ClNO B5050371 1-[(2-chlorophenyl)acetyl]pyrrolidine](/img/structure/B5050371.png)
1-[(2-chlorophenyl)acetyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-chlorophenyl)acetyl]pyrrolidine, also known as CHP, is a chemical compound that belongs to the family of pyrrolidines. CHP has been studied extensively due to its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 1-[(2-chlorophenyl)acetyl]pyrrolidine involves the inhibition of dopamine reuptake. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and movement. 1-[(2-chlorophenyl)acetyl]pyrrolidine binds to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in enhanced dopamine signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(2-chlorophenyl)acetyl]pyrrolidine are primarily related to its effects on the dopamine system. 1-[(2-chlorophenyl)acetyl]pyrrolidine has been shown to increase dopamine levels in the brain, which can lead to enhanced reward processing, motivation, and movement. Additionally, 1-[(2-chlorophenyl)acetyl]pyrrolidine has been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2-chlorophenyl)acetyl]pyrrolidine in lab experiments is its potency as a dopamine reuptake inhibitor. This allows for the precise manipulation of dopamine levels in the brain. Additionally, 1-[(2-chlorophenyl)acetyl]pyrrolidine is stable and easy to handle, which makes it a useful tool for researchers. However, one limitation of using 1-[(2-chlorophenyl)acetyl]pyrrolidine is its potential for toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Direcciones Futuras
There are several future directions for research involving 1-[(2-chlorophenyl)acetyl]pyrrolidine. One area of interest is the use of 1-[(2-chlorophenyl)acetyl]pyrrolidine in the study of addiction and other neuropsychiatric disorders. Additionally, 1-[(2-chlorophenyl)acetyl]pyrrolidine may have potential therapeutic uses in the treatment of these disorders. Another area of interest is the development of new compounds based on the structure of 1-[(2-chlorophenyl)acetyl]pyrrolidine that may have improved potency or selectivity for dopamine reuptake inhibition. Finally, further studies are needed to fully understand the biochemical and physiological effects of 1-[(2-chlorophenyl)acetyl]pyrrolidine and its potential applications in scientific research.
Conclusion
In conclusion, 1-[(2-chlorophenyl)acetyl]pyrrolidine is a chemical compound that has been extensively studied for its potential use in scientific research. 1-[(2-chlorophenyl)acetyl]pyrrolidine is a potent dopamine reuptake inhibitor that has been used to study the dopamine system in the brain and its role in addiction and other neuropsychiatric disorders. While there are limitations to its use, 1-[(2-chlorophenyl)acetyl]pyrrolidine has several advantages as a tool for researchers. Further studies are needed to fully understand the potential applications of 1-[(2-chlorophenyl)acetyl]pyrrolidine in scientific research.
Métodos De Síntesis
The synthesis of 1-[(2-chlorophenyl)acetyl]pyrrolidine involves the reaction between 2-chlorobenzoyl chloride and pyrrolidine in the presence of a base. This reaction leads to the formation of 1-[(2-chlorophenyl)acetyl]pyrrolidine as a white crystalline powder. The purity of 1-[(2-chlorophenyl)acetyl]pyrrolidine can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-[(2-chlorophenyl)acetyl]pyrrolidine has been used in various scientific research applications, including as a tool to study the dopamine system in the brain. 1-[(2-chlorophenyl)acetyl]pyrrolidine is a potent inhibitor of dopamine reuptake, which makes it useful for studying the effects of dopamine on behavior and cognition. Additionally, 1-[(2-chlorophenyl)acetyl]pyrrolidine has been used to study the role of dopamine in addiction and other neuropsychiatric disorders.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-6-2-1-5-10(11)9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRRCIOEHBUPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-chloro-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5050301.png)
![4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5050303.png)


![3-{1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5050322.png)
![2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B5050349.png)


![3-ethyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5050375.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5050385.png)

![{4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5050397.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5050401.png)